Home > Products > Screening Compounds P82311 > Abacavir Hemisulfate;ABC sulfate
Abacavir Hemisulfate;ABC sulfate -

Abacavir Hemisulfate;ABC sulfate

Catalog Number: EVT-10885851
CAS Number:
Molecular Formula: C28H38N12O6S
Molecular Weight: 670.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abacavir hemisulfate, also known as abacavir sulfate, is a medication primarily used in the treatment of human immunodeficiency virus infection. It is classified as a nucleoside reverse transcriptase inhibitor, functioning by inhibiting viral replication. Abacavir is a guanosine analogue that, once phosphorylated, competes with viral nucleotides for incorporation into viral DNA, thereby disrupting the replication process. The compound is marketed under various names, including Ziagen.

Source and Classification

Abacavir is derived from a pyrimidine compound and is synthesized through a series of chemical reactions that involve coupling with sugar analogues and cyclization processes. It belongs to the class of antiretroviral drugs and is specifically categorized as a nucleoside analogue due to its structural similarity to natural nucleosides.

Synthesis Analysis

Methods and Technical Details

The synthesis of abacavir hemisulfate involves several key steps:

  1. Starting Material: The synthesis begins with an appropriate pyrimidine compound.
  2. Coupling Reaction: This compound undergoes a coupling reaction with a sugar analogue to form an intermediate.
  3. Cyclization: The intermediate is cyclized using formic acid or its derivatives in the presence of strong acids like ethanesulfonic acid to form an imidazole ring.
  4. Introduction of Cyclopropylamino Group: The cyclopropylamino group is introduced at the 6-position of the purine ring through reactions with cyclopropylamine.
  5. Hydrolysis: The resulting compound is hydrolyzed under acidic conditions to yield abacavir or its salts, with abacavir hemisulfate being isolated as a preferred salt by treatment with sulfuric acid in a stoichiometric ratio of 2:1 .
Molecular Structure Analysis

Structure and Data

The molecular formula of abacavir is C14H18N6OC_{14}H_{18}N_{6}O, with a molar mass of approximately 286.339 g/mol. The structure features a purine base with specific functional groups that facilitate its action as a reverse transcriptase inhibitor.

The three-dimensional structure can be represented using chemical modeling software, which illustrates the arrangement of atoms and bonds within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Abacavir undergoes various chemical reactions during its synthesis and metabolism:

  • Synthesis Reactions: As previously mentioned, the synthesis involves coupling, cyclization, and hydrolysis.
  • Metabolic Reactions: In vivo, abacavir is metabolized primarily in the liver through alcohol dehydrogenase and glucuronyl transferase pathways, leading to inactive metabolites such as carboxylate and glucuronide forms .
Mechanism of Action

Process and Data

Abacavir acts as a nucleoside reverse transcriptase inhibitor by mimicking natural nucleotides. Once phosphorylated into carbovir triphosphate, it competes with viral nucleotides for incorporation into the growing viral DNA strand during reverse transcription. This incorporation leads to termination of the DNA chain, effectively halting viral replication.

Additionally, hypersensitivity reactions associated with abacavir are linked to its interaction with the human leukocyte antigen B locus (HLA-B*5701), where it alters peptide binding and triggers an immune response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Abacavir hemisulfate typically appears as a white powder.
  • Solubility: It is soluble in water, which facilitates its administration in clinical settings.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: Abacavir is stable under normal storage conditions but should be protected from light and moisture.

Relevant studies have shown that abacavir sulfate possesses significant biological activity, including effects on cell migration and apoptosis in certain cancer cell lines .

Applications

Scientific Uses

Abacavir hemisulfate is primarily used in the treatment of HIV/AIDS as part of antiretroviral therapy regimens. Its effectiveness has been established in numerous clinical trials, demonstrating its role in reducing viral load and improving immune function in patients.

Additionally, research has explored its potential applications beyond HIV treatment, including studies on its effects on cancer cell behavior and apoptosis induction .

Mechanistic Insights into Antiviral Activity of Abacavir Hemisulfate

Molecular Targeting of Human Immunodeficiency Virus Type 1 Reverse Transcriptase: Competitive Inhibition and Chain Termination Mechanisms

Abacavir Hemisulfate (chemical name: (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate) exerts its antiviral effects through precise inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase. This enzyme catalyzes the conversion of viral ribonucleic acid (RNA) into proviral deoxyribonucleic acid (DNA), a critical step in HIV replication. The active intracellular metabolite, carbovir triphosphate, functions as a structural mimic of endogenous deoxyguanosine triphosphate (dGTP). It competitively binds to the reverse transcriptase active site with a dissociation constant (Kᵢ) of 0.021 μM when assayed with calf thymus DNA template-primer complexes [1] [5].

Upon incorporation into the growing DNA chain, carbovir triphosphate acts as an obligate chain terminator. Unlike natural nucleotides, this carbocyclic nucleoside analogue lacks a 3'-hydroxyl group in its pseudosugar moiety. This structural deficiency prevents the formation of the 5'-to-3' phosphodiester bond essential for DNA elongation [1] [4] [9]. Biochemical studies demonstrate that carbovir triphosphate exhibits potent activity against diverse HIV-1 strains, including clinical isolates, with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.26 ± 0.18 μM [1] [5].

Resistance profiling reveals key mutations that reduce Abacavir Hemisulfate efficacy. The M184V mutation in reverse transcriptase confers a 2-4 fold reduction in susceptibility, while the K65R mutation elevates resistance 8-10 fold. Thymidine analogue mutations (TAMs; e.g., M41L, D67N, L210W, T215Y) accumulate incrementally to diminish activity [5] [9].

Table 1: Impact of Reverse Transcriptase Mutations on Abacavir Hemisulfate Susceptibility

Mutation(s)Fold-Change in EC₅₀Mechanistic Consequence
M184V2-4 fold increaseSteric hindrance reducing carbovir triphosphate binding affinity
K65R8-10 fold increaseEnhanced discrimination against nucleotide analogues
TAMs (≥3)>10 fold increaseAccelerated primer unblocking and pyrophosphorolysis
L74V3-5 fold increaseAltered nucleotide binding pocket geometry

Intracellular Activation Pathways: Phosphorylation to Carbovir Triphosphate and Structural Analogues of Deoxyguanosine

The prodrug Abacavir Hemisulfate requires intracellular metabolic activation to exert antiviral activity. This transformation occurs via a unique three-step phosphorylation cascade catalyzed by host cell kinases. The initial phosphorylation to carbovir monophosphate represents the rate-limiting step and involves adenosine phosphotransferase—an enzyme distinct from those activating other nucleoside reverse transcriptase inhibitors [7] [8]. Subsequent phosphorylation steps are mediated by cellular kinases: carbovir monophosphate is converted to carbovir diphosphate by nucleoside monophosphate kinases, and finally to the active triphosphate form, carbovir triphosphate, by nucleoside diphosphate kinases [1] [8].

Carbovir triphosphate exhibits prolonged intracellular persistence with a half-life of approximately 20.6 hours in vivo, enabling once-daily dosing regimens despite the parent drug's short plasma half-life (1.54 ± 0.63 hours) [1] [7]. The extended half-life results from saturation kinetics in phosphorylation pathways and intracellular pooling of precursor metabolites. Structural analysis confirms carbovir triphosphate functions as a functional deoxyguanosine triphosphate analogue, differing by a cyclopropylaminopurinylcyclopentene moiety that enables both competitive binding and chain termination [1] [4] [8].

Table 2: Intracellular Activation Pathway of Abacavir Hemisulfate

Activation StepCatalytic EnzymePhosphorylated MetaboliteKey Biochemical Features
Step 1Adenosine phosphotransferaseCarbovir monophosphateRate-limiting step; unique to Abacavir activation
Step 2Nucleoside monophosphate kinasesCarbovir diphosphateRapid conversion; not pharmacokinetically limiting
Step 3Nucleoside diphosphate kinasesCarbovir triphosphateHigh intracellular half-life (20.6 hours); active antiviral moiety

Synergistic Interactions with Antiretroviral Agents: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors and Integrase Strand Transfer Inhibitors

Abacavir Hemisulfate demonstrates clinically significant synergistic interactions when combined with other antiretroviral classes. In vitro studies reveal synergistic viral suppression (combination index <0.9) when combined with zidovudine and nevirapine, and additive effects (combination index 0.9-1.1) with lamivudine, stavudine, tenofovir, and didanosine [1] [5]. The molecular basis for synergy includes complementary inhibition of reverse transcription through distinct binding sites and mitigation of resistance development. For example, lamivudine-induced M184V mutations partially restore susceptibility to Abacavir Hemisulfate by suppressing excision-based mechanisms associated with thymidine analogue mutations [5] [9].

Integrase strand transfer inhibitors represent another synergistic class. Dolutegravir in combination with Abacavir Hemisulfate and lamivudine demonstrates superior virologic outcomes compared to tenofovir-based regimens. This synergy arises from multi-targeted inhibition of viral replication: Abacavir Hemisulfate terminates DNA chain elongation, while dolutegravir prevents integration of proviral DNA into host chromatin [1] [9]. Pharmacodynamic modeling of the fixed-dose combination of abacavir/dolutegravir/lamivudine shows geometric mean plasma concentrations exceeding protein-adjusted IC₉₀ values by >20-fold throughout the dosing interval [1] [9].

Table 3: Synergistic Interactions of Abacavir Hemisulfate with Antiretroviral Agents

Drug CombinationInteraction TypeMechanistic BasisClinical Significance
Abacavir + LamivudineAdditive to synergisticComplementary resistance profiles; M184V mutation enhances Abacavir activity against TAM-containing virusesHigh barrier to resistance; first-line regimen component
Abacavir + ZidovudineSynergisticZidovudine's chain termination enhances Abacavir's competitive inhibitionHistorical triple-Nucleoside Reverse Transcriptase Inhibitor backbone
Abacavir + DolutegravirSynergisticSequential blockade of reverse transcription (Abacavir) and viral integration (Dolutegravir)Superior efficacy in treatment-naive patients; reduced toxicity profile
Abacavir + TenofovirAntagonistic (avoid)Intracellular competition for phosphorylation; K65R selectionVirologic failure in triple-Nucleoside Reverse Transcriptase Inhibitor regimens

Properties

Product Name

Abacavir Hemisulfate;ABC sulfate

IUPAC Name

[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid

Molecular Formula

C28H38N12O6S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)

InChI Key

WMHSRBZIJNQHKT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.